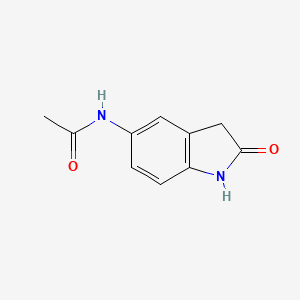

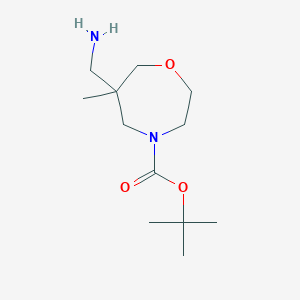

![molecular formula C17H18N2OS B2982752 2-((2-(4-ethylphenoxy)ethyl)thio)-1H-benzo[d]imidazole CAS No. 331661-00-8](/img/structure/B2982752.png)

2-((2-(4-ethylphenoxy)ethyl)thio)-1H-benzo[d]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Synthesis Analysis

The synthesis of imidazoles has been the subject of numerous investigations. Some methods for the synthesis of imidazoles involve the condensation of α-hydroxy ketones with ammonium thiocyanate, thiourea, and its derivatives .

Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . The molecule of 2-methylimidazole is approximately planar .

Chemical Reactions Analysis

Imidazoles are readily involved in reactions with electrophilic agents . The interaction of imidazole-2-thione with electrophilic reagents normally involves the readily polarized and highly nucleophilic sulfur atom .

Physical And Chemical Properties Analysis

Imidazole is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .

Scientific Research Applications

Pharmaceutical Applications

Imidazole heterocycles containing oxygen or sulfur heteroatoms are of considerable pharmaceutical interest . They display remarkable biological activities. For instance, imidazole-2-thione has been reported to exhibit antimicrobial, antifungal, antithyroid, antioxidant, cardiotonic, antihypertensive, Dopamine β-Hydroxylase (DBH) inhibitory and anti-HIV properties .

Synthetic Strategies

Many synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives were developed in the past years . They have been well documented by a steadily increasing number of publications and patents .

Antimicrobial Activity

Imidazolidine-2-thione derivatives have been reported to exhibit antimicrobial activity . Metal complexes of heterocyclic thione ligands were reported to possess antifungal activity .

Anti-HIV Activity

Some of the chiral imidazolidine-2-thione N-and C-nucleoside were reported as precursors for the synthesis of azidonucleosides and fluoronucleosides known for their anti-AIDS activity .

Asymmetric Catalysis

Imidazolidine-2-thiones are also used as a chiral auxiliary and ligand for asymmetric catalysis .

Epoxy Resin Curing

2-ethyl-4-methylimidazole derivatives have been synthesized and applied in diglycidyl ether of bisphenol A epoxy resin (DGEBA) as latent curing agents . The storage life of DGEBA with N-acetyl EMI (NAEMI), N-benzoyl EMI (NBEMI), and N-benzenesulfonyl EMI (NBSEMI) at room temperature was 38 d, 50 d, and 80 d, and that at 108C was 90 d, 115 d, and 170 d, respectively .

Mechanism of Action

Target of Action

Similar compounds, such as imidazole derivatives, have been reported to target matrix metallo-proteinases, kinases, and anti-apoptotic bcl2 family proteins .

Mode of Action

It’s worth noting that imidazole-based compounds are known to interact with their targets through weak bonds, enabling them to exhibit a wide range of bioactivity .

Biochemical Pathways

Similar compounds have been reported to inhibit the synthesis of sterols, overexpress, reduce, and alter the concentration or structure of target enzymes .

Result of Action

Similar compounds have shown growth inhibition activity against various human cancerous cell lines .

Future Directions

properties

IUPAC Name |

2-[2-(4-ethylphenoxy)ethylsulfanyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2OS/c1-2-13-7-9-14(10-8-13)20-11-12-21-17-18-15-5-3-4-6-16(15)19-17/h3-10H,2,11-12H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAZWAQITNKZLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2982669.png)

![ethyl 2-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-2-oxoacetate](/img/structure/B2982670.png)

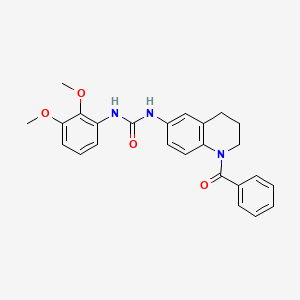

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2982673.png)

![N-(2-methoxyethyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2982675.png)

![2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2982676.png)

![N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2982680.png)

![Tert-butyl N-[(5Z)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate](/img/structure/B2982686.png)

![Benzo[c][2,1]benzoxathiine 6,6-dioxide](/img/structure/B2982691.png)